



Synthesis of a Key Building Block for a Promising Leishmaniasis Drug Candidate

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Compound of Interest				
Compound Name:	DNDI-6148			
Cat. No.:	B15558969	Get Quote		

Application Note & Protocol: Facile Synthesis of 6-amino-1-hydroxy-2,1-benzoxaborolane, a Key Intermediate for **DNDI-6148**

Researchers have developed two new, practical, and scalable synthetic routes for 6-amino-1-hydroxy-2,1-benzoxaborolane, a crucial intermediate for the visceral leishmaniasis drug candidate, **DNDI-6148**.[1][2][3][4] These improved methods bypass the challenges associated with the previous synthesis, which involved a difficult and expensive nitration step of 1-hydroxy-2,1-benzoxaborolane.[2] The new approaches start from readily available and inexpensive materials, offering significant advantages for large-scale production.[1][2][3][5]

DNDI-6148 is a promising oxaborole compound being investigated for the treatment of visceral leishmaniasis, a severe parasitic disease.[1][6][7][8] The development of cost-effective synthetic routes for its key intermediates is critical for ensuring future accessibility and affordability of the potential drug.[1][2][5]

The two novel synthetic pathways commence from either 4-tolunitrile or 2-methyl-5-nitroaniline. The first route, a five-step sequence starting from 4-tolunitrile, involves a key Hofmann rearrangement and achieves an overall yield of 40%.[2][3] The second, more practical, and scalable approach begins with 2-methyl-5-nitroaniline and utilizes a borylation of aniline followed by continuous flow hydrogenation as key steps, resulting in a higher overall yield of 46%.[2][5]

Comparative Analysis of Synthetic Routes



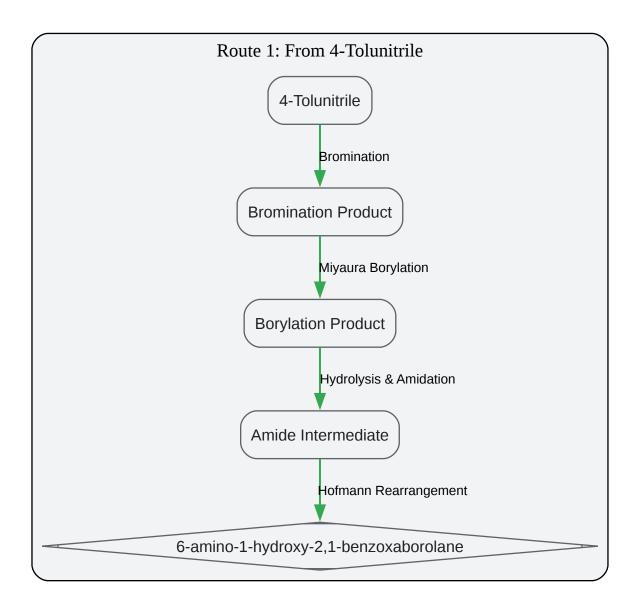
The following table summarizes the key quantitative data for the two newly developed synthetic routes to 6-amino-1-hydroxy-2,1-benzoxaborolane.

Starting Material	Key Reactions	Number of Steps	Overall Yield (%)	Reference
4-Tolunitrile	Hofmann Rearrangement	5	40	[2][3]
2-Methyl-5- nitroaniline	Borylation of Aniline, Continuous Flow Hydrogenation	4	46	[2][5]

Experimental Protocols Route 1: Synthesis from 4-Tolunitrile

This five-step synthesis culminates in a Hofmann rearrangement to yield the desired product. The overall workflow is depicted in the diagram below.





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Caption: Synthetic workflow starting from 4-tolunitrile.

A detailed, step-by-step protocol for this route is outlined below:

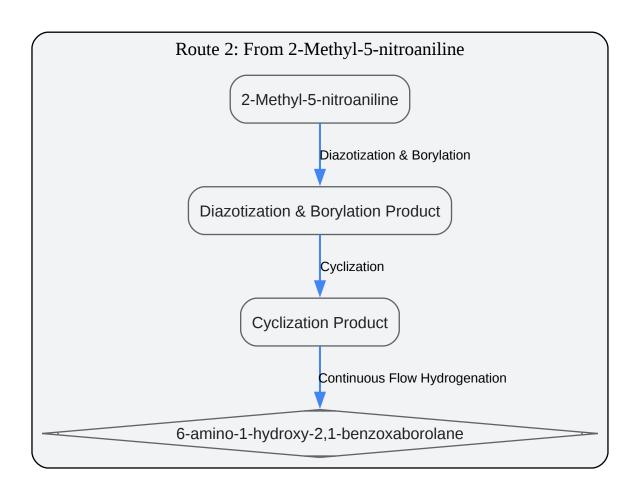
- Bromination of 4-Tolunitrile: 4-Tolunitrile is first subjected to a bromination reaction to introduce a bromine atom at the ortho position to the methyl group.
- Miyaura Borylation: The resulting bromo-derivative undergoes a Miyaura borylation to install the boronic ester functionality.[9]



- Hydrolysis and Amidation: The nitrile group is then hydrolyzed to a carboxylic acid, followed by amidation to form the corresponding primary amide.
- Hofmann Rearrangement: The key step involves a Hofmann rearrangement of the amide to yield the 6-amino-1-hydroxy-2,1-benzoxaborolane.
- Purification: The final product is purified using appropriate techniques, such as crystallization or column chromatography.

Route 2: Synthesis from 2-Methyl-5-nitroaniline

This more efficient four-step synthesis features a borylation of aniline and a continuous flow hydrogenation. The process is illustrated in the following diagram.



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Caption: Synthetic workflow starting from 2-methyl-5-nitroaniline.



The detailed experimental procedure for this preferred route is as follows:

- Diazotization and Borylation of 2-Methyl-5-nitroaniline: The synthesis begins with the diazotization of the aniline followed by a borylation reaction to introduce the boronic acid group.
- Cyclization: The intermediate undergoes cyclization to form the benzoxaborolane ring structure.
- Continuous Flow Hydrogenation: The nitro group is then reduced to an amine using a continuous flow hydrogenation setup, which offers advantages in terms of safety and scalability.
- Isolation: The final product, 6-amino-1-hydroxy-2,1-benzoxaborolane, is isolated and purified.

These novel synthetic strategies represent a significant advancement in the production of a key intermediate for a vital drug candidate, paving the way for more accessible treatment options for visceral leishmaniasis.

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